t-Butyl 3-methyl-4-nitrophenoxyacetate
Description
t-Butyl 3-methyl-4-nitrophenoxyacetate is an aromatic ester featuring a phenoxyacetic acid backbone modified with a 3-methyl group and a 4-nitro substituent on the benzene ring. Key identifiers include:
- IUPAC Name: this compound.
- CAS Registry Number: 173406-17-2 .
- Synonyms: Listed in supplier databases under identifiers such as SureCN1417078 and MolPort-019-877-835 .
The nitro group at the para position introduces electron-withdrawing effects, which may enhance electrophilic substitution resistance and alter solubility compared to analogs with electron-donating substituents.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
tert-butyl 2-(3-methyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C13H17NO5/c1-9-7-10(5-6-11(9)14(16)17)18-8-12(15)19-13(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
JFYGUFVMKZRBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
t-Butyl 3-methyl-4-nitrophenoxyacetate belongs to a broader class of t-butyl aromatic esters. Below is a structural and functional comparison with analogs referenced in the evidence and related literature:
Table 1: Structural and Inferred Property Comparison
Key Observations :
Steric Effects: The t-butyl group in all analogs provides steric protection, slowing hydrolysis rates relative to methyl or ethyl esters.
Reactivity :
- The nitro group may direct electrophilic attacks to the meta position, contrasting with methoxy or methyl substituents (electron-donating), which favor ortho/para substitution.
Analytical Methods: Techniques such as GC/MS and NMR (as applied to 4-Methoxybutyrylfentanyl ) are universally applicable for characterizing t-butyl esters. For example, GC/MS would differentiate molecular ions (e.g., 380.52 for 4-Methoxybutyrylfentanyl vs. ~311 for this compound, assuming C₁₄H₁₇NO₅).
Research Findings and Limitations
- Synthesis: No direct synthesis data is provided in the evidence, but nitro-substituted esters typically require nitration steps under controlled conditions.
- Gaps in Data : Physical properties (melting point, solubility) and pharmacological profiles are absent in the provided evidence, necessitating further experimental validation.
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